molecular formula C10H10N2O2 B2919232 5-(4-Methoxyphenyl)oxazol-2-amine CAS No. 6825-91-8

5-(4-Methoxyphenyl)oxazol-2-amine

Cat. No. B2919232
CAS RN: 6825-91-8
M. Wt: 190.202
InChI Key: VQHNQBUVJHKDOD-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)oxazol-2-amine is a chemical compound with the formula C10H10N2O2 and a molecular weight of 190.20 . It is used in research and has potential applications in various fields .


Synthesis Analysis

Oxazole, the core structure of 5-(4-Methoxyphenyl)oxazol-2-amine, is an important heterocyclic nucleus. It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The synthesis of oxazole derivatives has been a field of interest for a long time due to their wide spectrum of biological activities . The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .


Molecular Structure Analysis

The molecular structure of 5-(4-Methoxyphenyl)oxazol-2-amine consists of an oxazole ring attached to a phenyl ring with a methoxy group at the para position . The oxazole ring is a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom .


Chemical Reactions Analysis

Oxazole derivatives, including 5-(4-Methoxyphenyl)oxazol-2-amine, have been synthesized and screened for various biological activities . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .


Physical And Chemical Properties Analysis

5-(4-Methoxyphenyl)oxazol-2-amine has a molecular weight of 190.20 . More detailed physical and chemical properties are not available in the current literature.

Future Directions

The future directions for research on 5-(4-Methoxyphenyl)oxazol-2-amine could include further exploration of its biological activities and potential applications in medicinal chemistry . Additionally, more detailed studies on its physical and chemical properties, as well as its safety profile, would be beneficial.

properties

IUPAC Name

5-(4-methoxyphenyl)-1,3-oxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-13-8-4-2-7(3-5-8)9-6-12-10(11)14-9/h2-6H,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHNQBUVJHKDOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methoxyphenyl)oxazol-2-amine

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